molecular formula C11H17N3O B12890433 3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603067-34-1

3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Cat. No.: B12890433
CAS No.: 603067-34-1
M. Wt: 207.27 g/mol
InChI Key: ZGOVRKIEOHBGDF-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with unsaturated compounds, which is a regioselective process leading to the formation of isoxazole derivatives . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production of this compound may utilize metal-free synthetic routes to avoid the high costs and toxicity associated with metal-catalyzed reactions. These methods often employ eco-friendly catalysts and reagents to ensure a sustainable production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazole derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase pathways, which are crucial in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its dual-ring structure, which combines the properties of both piperidine and isoxazole rings. This unique structure allows for versatile chemical modifications and a broad spectrum of biological activities .

Properties

CAS No.

603067-34-1

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H17N3O/c1-14-7-3-2-4-9(14)10-8-5-6-12-11(8)15-13-10/h9,12H,2-7H2,1H3

InChI Key

ZGOVRKIEOHBGDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=NOC3=C2CCN3

Origin of Product

United States

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